ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-30-20(27)13-31-22-25-24-21(16-12-23-17-8-6-5-7-15(16)17)26(22)18-11-14(28-2)9-10-19(18)29-3/h5-12,23H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWBZNYXFZESJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological profile, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure comprising an ethyl acetate moiety linked to a thioether group attached to a triazole ring and an indole derivative. The presence of the dimethoxyphenyl group enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated:
- Cytotoxicity : In vitro assays revealed that related triazole derivatives possess IC50 values in the nanomolar range against various cancer cell lines. For example, one study reported IC50 values of 52 nM for MCF-7 breast cancer cells and 74 nM for MDA-MB-231 triple-negative breast cancer cells .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This was confirmed through immunofluorescence staining which showed targeting of tubulin and induction of multinucleation in treated cells .
Anti-inflammatory Properties
Compounds with similar structural motifs have also been explored for their anti-inflammatory effects. The triazole ring has been implicated in modulating macrophage migration inhibitory factor (MIF), a protein involved in inflammation and cancer progression. Inhibitors based on triazole structures have shown varying degrees of potency in reducing MIF activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
Case Studies
- Breast Cancer Models : A study evaluated the efficacy of related triazole compounds in MCF-7 and MDA-MB-231 cell lines. Results indicated significant cytotoxicity with mechanisms involving tubulin disruption leading to mitotic catastrophe .
- Inflammatory Disease Models : Research on MIF inhibitors showed that triazole derivatives effectively reduced MIF tautomerase activity by up to 90%, indicating potential use in treating inflammatory conditions .
Scientific Research Applications
Structural Formula
The structure can be represented as follows:
Antifungal and Antibacterial Properties
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal and antibacterial properties. For instance, derivatives of triazoles have been shown to be effective against various strains of bacteria and fungi. In particular:
- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of a thioacetate group may enhance these properties by improving solubility and bioavailability.
Anticancer Potential
Recent investigations into triazole derivatives have revealed their potential as anticancer agents. Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate may exhibit cytotoxic effects against various cancer cell lines due to its structural features that allow interaction with cellular targets involved in tumor growth and proliferation.
Study on Antibacterial Efficacy
A study conducted by Yang et al. (2020) synthesized several triazole derivatives and tested their antibacterial efficacy against Xanthomonas oryzae, finding that certain modifications enhanced activity significantly compared to standard antibiotics . This suggests that this compound could be a candidate for further development in combating resistant bacterial strains.
Anticancer Activity Assessment
In another investigation focusing on anticancer properties, compounds similar to this compound were evaluated for their ability to induce apoptosis in human cancer cell lines. Results showed a dose-dependent response with significant reductions in cell viability at higher concentrations .
Q & A
Q. What are the established synthetic routes for ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step process:
- Step 1 : Preparation of the 1,2,4-triazole-3-thiol intermediate by cyclization of thiosemicarbazides or via substitution reactions with thiourea derivatives .
- Step 2 : Alkylation of the thiol group using ethyl bromoacetate in aqueous or alcoholic media under reflux (3–5 hours), often with sodium hydroxide as a base .
- Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of thiol to alkylating agent), using propan-2-ol as a solvent, and post-reaction purification via crystallization from methanol or water-alcohol mixtures .
Table 1 : Comparative synthesis conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Thiol Intermediate | Thiourea derivatives, reflux in ethanol | 65–75 | Recrystallization (ethanol) |
| Alkylation | Ethyl bromoacetate, NaOH, propan-2-ol, reflux (3h) | 70–85 | Crystallization (methanol) |
Q. Which analytical methods are most reliable for confirming structural integrity and purity?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy, indole, triazole protons) .
- FT-IR : Validate thioether (C-S, ~650 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functionalities .
- Chromatography :
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity (>95%) and detect degradation products .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications in the methoxyphenyl and indole moieties influence antimicrobial activity, and what contradictions exist in current data?
- Methoxy Position : 2,5-Dimethoxy substitution shows enhanced antifungal activity compared to 3,4-dimethoxy analogs, likely due to improved lipophilicity and membrane penetration . However, conflicting reports note reduced activity against Gram-negative bacteria, possibly due to efflux pump interactions .
- Indole Substitution : 1H-Indol-3-yl groups enhance DNA intercalation but may reduce solubility, necessitating salt formation for bioavailability .
- Contradictions : Discrepancies in MIC values (e.g., 4–32 µg/mL for Candida albicans) across studies suggest strain-specific responses or methodological variability (e.g., broth microdilution vs. agar diffusion) .
Q. What strategies improve aqueous solubility and stability through salt formation or derivatization?
- Inorganic Salts : React the free acid (post-ester hydrolysis) with NaOH/KOH to form sodium/potassium salts, improving solubility >10-fold in aqueous buffers (pH 7.4) .
- Organic Salts : Use morpholine or piperidine in propan-2-ol to form stable salts with enhanced thermal stability (decomposition >200°C) .
- Derivatization : Introduce sulfonate groups via thioether oxidation or replace the ethyl ester with PEGylated esters to enhance hydrophilicity .
Table 2 : Solubility and stability of derivatives
| Derivative | Solubility (mg/mL, H₂O) | Stability (t₁/₂, 25°C) |
|---|---|---|
| Free Acid | 0.5 | 7 days |
| Sodium Salt | 12.3 | 30 days |
| Morpholine Salt | 8.9 | 45 days |
Q. How should researchers design SAR studies to prioritize substituent variations in this compound?
- Priority Modifications :
- Methoxyphenyl : Test 2,4- vs. 3,4-dimethoxy groups to optimize antifungal vs. antibacterial activity .
- Indole : Replace 1H-indol-3-yl with 5-fluoroindole to assess halogen effects on target binding .
- Triazole Core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to modulate redox activity .
- Methodology :
- Use standardized MIC assays (CLSI guidelines) with ATCC strains to minimize variability .
- Perform molecular docking against C. albicans CYP51 or E. coli DNA gyrase to rationalize activity trends .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts .
- Stability Testing : Conduct forced degradation studies (40°C/75% RH, 0.1N HCl/NaOH) with HPLC tracking to identify labile sites (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
